sEH Inhibitory Activity: Fragment Hit vs. Optimized Lead Compound
3-(4-(Benzyloxy)phenyl)propan-1-ol (CAS 61440-45-7) was identified as a fragment hit in a crystallographic screen against soluble epoxide hydrolase (sEH). Its weak but specific binding served as a starting point for optimization [1]. The optimized compound, 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol, exhibits a >1500-fold improvement in inhibitory potency, underscoring the critical role of the initial fragment's binding mode [1].
| Evidence Dimension | Inhibitory concentration (IC50) against human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC50 = 800 μM |
| Comparator Or Baseline | 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol (optimized lead) |
| Quantified Difference | 1569-fold improvement (0.51 μM vs 800 μM) |
| Conditions | In vitro enzymatic assay; co-crystal structure with sEH (PDB: 4Y2T) confirms binding mode [1]. |
Why This Matters
This data provides a validated, low-potency starting point essential for fragment-based drug discovery (FBDD), a distinct application from high-potency lead compounds and a clear differentiator from inactive analogs.
- [1] Amano, Y., Yamaguchi, T., & Tanabe, E. (2015). Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening. Bioorganic & Medicinal Chemistry, 23(10), 2310-2317. DOI: 10.1016/j.bmc.2015.03.083. View Source
